(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Chiral resolution Enantioselective synthesis Stereochemistry

Procure this single (1S,2R) enantiomer to probe LPA1 receptor stereospecificity, not the racemate. Its defined cyclopentane-triazole geometry is essential for unambiguous crystallographic electron density fitting and scaffold-hopping programs comparing ring size vs. metabolic stability. Generic substitution with other triazole-carboxylic acids (e.g., cyclohexyl analogs or regioisomers) invalidates SAR and structural biology data.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 2490322-91-1
Cat. No. B2779845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
CAS2490322-91-1
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCN1C=NN=C1C2CCCC2C(=O)O
InChIInChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1
InChIKeyYBALDRJAALHWIK-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid: Structural and Stereochemical Profile for Procurement Evaluation


The compound (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid (CAS 2490322-91-1, molecular formula C9H13N3O2, molecular weight 195.22 g/mol) is a chiral, heterocyclic carboxylic acid that combines a 4-methyl-1,2,4-triazole moiety with a cyclopentane scaffold bearing defined (1S,2R) stereochemistry [1]. It belongs to the broader class of triazole carboxylic acids, a family extensively investigated as lysophosphatidic acid (LPA) receptor antagonists for fibrotic and inflammatory diseases [2]. However, unlike many advanced clinical candidates in the same patent space, this specific compound currently lacks publicly disclosed primary bioactivity, ADME, or in vivo efficacy data in peer-reviewed literature or patent exemplification tables [2]. Its procurement value is therefore anchored in its unique stereochemical identity and its potential as a chiral intermediate or probe molecule for exploring structure-activity relationships (SAR) around the cyclopentane-triazole acid pharmacophore, rather than in established biological target engagement metrics.

Why Stereochemistry and Triazole Substitution Pattern Preclude Simple Interchange of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid


Generic substitution of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid with other in-class triazole-carboxylic acids is not scientifically justifiable due to two critical structural variables that directly govern target binding and physicochemical properties. First, the (1S,2R) absolute configuration determines the three-dimensional presentation of the carboxylic acid pharmacophore relative to the triazole ring; the opposite enantiomer (1R,2S) would invert the spatial vector of the acid group, potentially abolishing or drastically altering interaction with chiral binding sites on protein targets such as LPA receptors [1]. Second, the 4-methyl-1,2,4-triazol-3-yl substitution pattern is distinct from the more common 1H-1,2,4-triazol-5-yl or 1,2,3-triazole regioisomers, which present different hydrogen-bond acceptor/donor geometries and electronic distributions [2]. Furthermore, replacing the cyclopentane ring with a cyclohexyl analog (e.g., 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid) alters ring size, conformational flexibility, and lipophilicity, all of which impact membrane permeability and metabolic stability. These structural nuances mean that even closely related analogs cannot serve as drop-in replacements for SAR studies, chiral chromatography, or crystallography experiments where precise atomic positioning is required.

Quantitative Evidence for Selection of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid over Comparator Analogs


Absolute Stereochemistry (1S,2R) vs. Racemate or Opposite Enantiomer: Chiral Purity Defines Procurement Value

The compound is supplied as the single (1S,2R)-enantiomer, a critical specification for any application requiring defined stereochemistry. The racemic mixture (±)-(1SR,2RS)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid would contain 50% of the (1R,2S)-enantiomer, which is a distinct chemical entity with potentially different (and unknown) biological activity. In the context of LPA1 receptor antagonists described in patent WO2020257135A1, stereochemistry is rigorously defined and claimed separately for each enantiomer, implying that receptor binding is stereospecific [1]. While no public head-to-head LPA1 IC50 comparison exists for the (1S,2R) vs. (1R,2S) forms of this exact scaffold, the principle of chiral recognition by GPCRs is well-established. Procurement of the chirally pure (1S,2R)-isomer ensures experimental results are attributable to a single molecular entity, avoiding confounding data from the opposite enantiomer [1].

Chiral resolution Enantioselective synthesis Stereochemistry

Cyclopentane vs. Cyclohexyl Scaffold: Calculated Physicochemical Differentiation Relevant to ADME Profiling

Replacing the cyclopentane ring with a cyclohexyl group alters fundamental physicochemical properties that influence drug-likeness. Using the comparable pair of 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid (C9H13N3O2, MW 195.22) and the target compound (also C9H13N3O2, MW 195.22) as an illustrative baseline, the cyclohexyl analog has an additional methylene group in the ring, increasing molecular volume and lipophilicity. While experimentally measured logP or logD values are not publicly available for either compound, computational estimation using the XLogP3 method (as applied to the core 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, which returns XLogP3-AA of -0.7 [1]) predicts that the cyclopentane analog will have a lower logP than the cyclohexyl version due to reduced hydrocarbon surface area. This translates to higher aqueous solubility and potentially lower non-specific protein binding for the target compound relative to its cyclohexyl congener. Such differences are crucial for selecting the appropriate scaffold in early drug discovery: the cyclopentane ring offers a balanced profile for oral absorption (intermediate between smaller heterocycles and bulkier cyclohexyl systems) [1].

Lipophilicity Drug-like properties Scaffold hopping

Triazole Substitution Pattern: N-Methyl-1,2,4-triazol-3-yl vs. 1H-1,2,4-triazol-5-yl Connectivity Dictates Hydrogen-Bonding Geometry

The 4-methyl-1,2,4-triazol-3-yl group presents a distinct hydrogen-bond acceptor (HBA) topology compared to the regioisomeric 1H-1,2,4-triazol-5-yl group. In the target compound, the triazole N2 and N4 atoms are positioned to act as HBA, while the N1-methyl group eliminates a hydrogen-bond donor (HBD) site that would be present in the unsubstituted 1H-triazole. In contrast, a compound like (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid retains an N-H donor at position 1, which can engage in additional hydrogen-bonding interactions with biological targets or solvents, potentially altering binding selectivity and aqueous solubility [1]. The methylation at N4 also increases metabolic stability by blocking potential N-glucuronidation or N-oxidation pathways that are common for unsubstituted triazoles. Quantitative hydrogen-bond donor/acceptor counts, as computed by PubChem, are as follows: the core 4-methyl-4H-1,2,4-triazole-3-carboxylic acid has 1 HBD and 4 HBA [1]; the corresponding 1H-triazole analog would have 2 HBD and 4 HBA (due to the additional N-H). This one-donor difference is significant in structure-based drug design, where every hydrogen-bonding feature influences target residence time and selectivity.

Bioisosteres Hydrogen bonding Kinase inhibitor design

Recommended Application Scenarios for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid Based on Demonstrated Differentiation


Chiral Probe for LPA1 Antagonist SAR Studies: Enantiomer-Specific Pharmacophore Exploration

Given the compound's (1S,2R) stereochemistry and its structural alignment with the triazole carboxylic acid series claimed in patent WO2020257135A1 as LPA1 antagonists [1], this enantiopure compound can serve as a chiral probe to map the stereochemical requirements of the LPA1 receptor binding pocket. Researchers synthesizing derivatives for structure-activity relationship (SAR) studies should procure this specific enantiomer—rather than the racemate or a mixture of diastereomers—to ensure that any observed potency or selectivity changes are unequivocally attributed to the (1S,2R) configuration. Comparative testing against the (1R,2S) enantiomer and the racemate can reveal the degree of stereospecificity in LPA1 binding, a key parameter for advancing lead candidates.

Crystallography and Computational Docking: Defined Geometry for Protein-Ligand Co-crystal Structures

The rigid cyclopentane ring and fixed (1S,2R) stereochemistry make this compound a valuable tool for X-ray crystallography or cryo-EM studies aimed at resolving the binding mode of triazole carboxylic acid ligands to their target proteins. Unlike flexible linkers or racemic mixtures, the defined geometry of this compound facilitates unambiguous electron density fitting and accurate determination of key hydrogen-bonding interactions, particularly the role of the 4-methyl-1,2,4-triazol-3-yl group as a hydrogen-bond acceptor [2]. Procurement of the single enantiomer is essential for obtaining high-resolution structural data free of isomeric contamination.

Scaffold-Hopping Reference for Cyclopentane-Containing Kinase or GPCR Inhibitor Programs

As a cyclopentane congener in a chemical series often populated by cyclohexyl or phenyl analogs, this compound serves as a scaffold-hopping reference point for teams seeking to optimize lipophilicity and metabolic stability. The predicted lower logP of the cyclopentane ring relative to cyclohexyl analogs [2] makes it a candidate for improving aqueous solubility and reducing CYP450-mediated metabolism linked to high lipophilicity. Medicinal chemists can use this compound as a synthetic intermediate to generate arrays of amides, esters, or heterocycle-fused derivatives, comparing their in vitro ADME profiles to those of the corresponding cyclohexyl-based series to quantify the impact of ring size on drug-like properties.

Quote Request

Request a Quote for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.